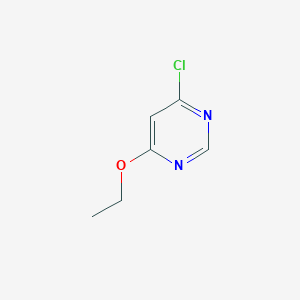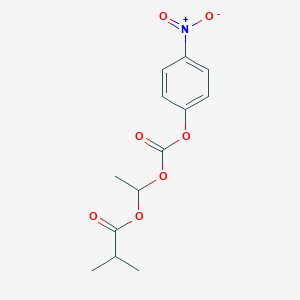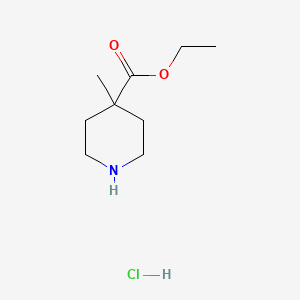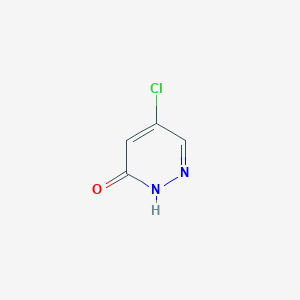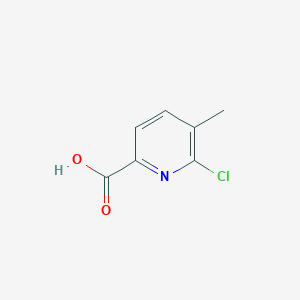
6-(Fluoromethyl)picolinaldehyde
Descripción general
Descripción
6-(Fluoromethyl)picolinaldehyde is a chemical compound with the CAS Number: 208111-28-8. It has a molecular weight of 139.13 and is typically stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of 6-(Fluoromethyl)picolinaldehyde is C7H6FNO . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Physical And Chemical Properties Analysis
6-(Fluoromethyl)picolinaldehyde is a solid compound . It has a boiling point of 214.5°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Application in Medical Imaging
- Summary of the Application: “6-(Fluoromethyl)picolinaldehyde” is used in the synthesis of the neurotracer 6-[18F]FDOPA . This compound has been a powerful tool in PET imaging of neuropsychiatric diseases, movement disorders, and brain malignancies . More recently, it also demonstrated good results in the diagnosis of other malignancies such as neuroendocrine tumours, pheochromocytoma, or pancreatic adenocarcinoma .
- Methods of Application or Experimental Procedures: The no-carrier-added nucleophilic 18F-fluorination process has gained increasing attention, due to the high molar activities obtained, when compared with other methods . However, the radiochemical yield remains low (17–30%) .
- Results or Outcomes: The accumulation of 6-[18F]FDOPA in the brain reflects the functional integrity of the presynaptic dopaminergic synthesis and allows us to visualize the conversion of 6-[18F]FDOPA in [18F]fluorodopamine . This has been used in positron emission tomography (PET) of the presynaptic dopaminergic system in the human brain to diagnose several central nervous system disorders such as schizophrenia or Parkinson’s disease .
Safety And Hazards
The compound is classified as dangerous with hazard statements H302-H314 . The precautionary statements include P260-P264-P270-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501 . It’s important to refer to the material safety data sheet (MSDS) for complete safety and handling information .
Propiedades
IUPAC Name |
6-(fluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCUNMVNZQDXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598363 | |
| Record name | 6-(Fluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Fluoromethyl)picolinaldehyde | |
CAS RN |
208111-28-8 | |
| Record name | 6-(Fluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



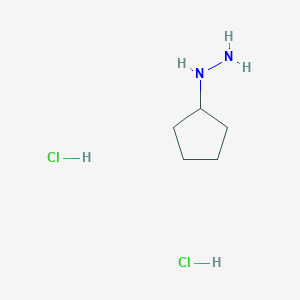
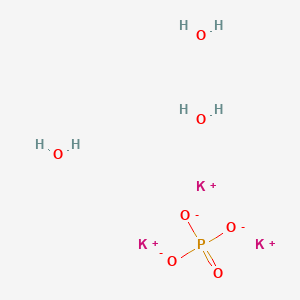

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)
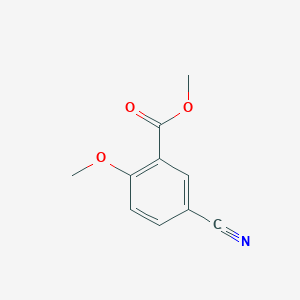

![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)
